molecular formula C13H22N2O3 B2927770 Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate CAS No. 1250998-27-6

Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate

Cat. No. B2927770
CAS RN: 1250998-27-6
M. Wt: 254.33
InChI Key: JKEWRXWYSXKVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate” is an organic compound. The “tert-butyl” part refers to a butyl group (a four-carbon alkyl radical) in which the primary carbon atom is bonded to three other carbon atoms . The “hexahydro” part suggests the presence of a six-membered ring in the molecule. The “epoxypyrrolo[3,4-c]azepine” part indicates the presence of an azepine (a seven-membered ring containing one nitrogen atom) and an epoxide (a three-membered ring containing one oxygen atom). The “carboxylate” part refers to a carboxylic acid ester group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a seven-membered azepine ring and a three-membered epoxide ring, as well as a four-carbon tert-butyl group and a carboxylate group . The exact arrangement of these groups within the molecule would depend on the specific synthesis pathway used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the tert-butyl group might make the compound more hydrophobic, while the carboxylate group could potentially allow for some degree of solubility in water .

Scientific Research Applications

Synthetic Organic Chemistry Applications

"Tert-Butyl phenylazocarboxylates," which share structural motifs with the specified compound, are highlighted for their versatility as building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and arylation, under mild conditions (Jasch, Höfling, & Heinrich, 2012).

Nucleophilic Substitutions and Radical Reactions

Studies illustrate the compound's utility in nucleophilic substitutions and radical reactions. For instance, "Demethoxycarbonylation" reactions involving similar compounds demonstrate the formation of azepines through nucleophilic substitutions, revealing its potential in creating diverse chemical structures (Satake et al., 1994; Satake et al., 1991).

Development of Novel Molecular Scaffolds

Research into the synthesis and characterization of azepines and their analogs underscores the compound's role in the development of novel molecular scaffolds. These scaffolds are crucial for the synthesis of glutamic acid analogs and other bioactive molecules, highlighting its significance in medicinal chemistry and drug development (Hart & Rapoport, 1999; Weitz et al., 1997).

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. In general, care should be taken when handling organic compounds, particularly if they are new or not well-studied .

properties

IUPAC Name

tert-butyl 11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(16)15-6-10-4-9-5-14-7-13(9,8-15)17-10/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEWRXWYSXKVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3CNCC3(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.